N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide
Description
N-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a 1-methylpyrazol-4-yl group and a methylene-linked pyridine-3-sulfonamide moiety.
Properties
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-20-11-14(9-18-20)13-5-12(6-17-8-13)7-19-23(21,22)15-3-2-4-16-10-15/h2-6,8-11,19H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXZDNWTWBURRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway. NAD+ plays a pivotal role in many biological processes including metabolism and aging, making the activation of NAMPT an attractive therapeutic target for the treatment of a diverse array of diseases.
Mode of Action
The compound acts as a potent activator of NAMPT. It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+. This results in the modulation of various biological processes that are dependent on NAD+, including metabolism and aging.
Biochemical Pathways
The activation of NAMPT by the compound affects the NAD+ salvage pathway. This pathway is responsible for the recycling of NAD+, which is a crucial cofactor in various enzymatic reactions. By enhancing the activity of NAMPT, the compound increases the production of NAD+, thereby influencing the various biological processes that rely on this molecule.
Pharmacokinetics
It is noted that the compound was optimized to attenuate cyp direct inhibition (di) towards multiple cyp isoforms. This suggests that the compound has been designed to minimize potential drug-drug interactions and improve its pharmacokinetic profile.
Result of Action
The activation of NAMPT by the compound leads to an increase in the production of NAD+. This can have various effects at the molecular and cellular levels, given the pivotal role of NAD+ in many biological processes. For instance, it could influence metabolic processes and potentially slow down aging-related changes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural similarities with several sulfonamide derivatives synthesized in recent studies. Key comparisons include:
Pyrazole-Substituted Sulfonamides
- Compound 32 (N-(5-Amino-1H-1,2,4-triazol-3-yl)-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-sulfonamide): Substituent: 3,4,5-Trimethylpyrazole at the pyridine-4 position. Properties: Melting point 217–219°C; IR bands for NH, C≡N, and SO₂ groups .
- Compound 33 (N-(5-Amino-1H-1,2,4-triazol-3-yl)-4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-sulfonamide): Substituent: 4-Butyl-3,5-dimethylpyrazole. Properties: Melting point 215°C (decomposition); moderate antifungal activity against Candida spp. . Comparison: The absence of a butyl group in the target compound likely reduces lipophilicity, which may influence membrane permeability and target engagement .
Thioether-Linked Sulfonamides
- Compound 35 (N-(5-Amino-1H-1,2,4-triazol-3-yl)-4-(phenylthio)pyridine-3-sulfonamide): Substituent: Phenylthio group at pyridine-3. Properties: Melting point 240°C (decomposition); showed 45% inhibition of Aspergillus niger at 500 µg/mL .
Physicochemical Properties
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